molecular formula C18H14ClNO4S B3539605 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3539605
M. Wt: 375.8 g/mol
InChI Key: UNTDHJFRCRWERT-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as compound 1, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological activities. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 is not fully understood. However, it has been proposed that this compound 1 exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound 1 has been shown to inhibit the activity of various enzymes that are involved in the proliferation and survival of cancer cells. The anti-inflammatory activity of this compound 1 is believed to be mediated by the inhibition of the production of pro-inflammatory cytokines. The anti-oxidant activity of this compound 1 is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The anti-diabetic activity of this compound 1 is thought to be mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes, and reduce the production of pro-inflammatory cytokines. Moreover, this compound 1 has been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound 1 has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 in lab experiments include its potent biological activities, its unique chemical structure, and its availability for purchase. However, the limitations of using this compound 1 in lab experiments include its high cost, its limited solubility in water, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1. One direction is the development of new analogs of this compound 1 with improved biological activities and lower toxicity. Another direction is the investigation of the mechanism of action of this compound 1 in more detail. Moreover, the potential use of this compound 1 as a therapeutic agent for the treatment of cancer, inflammation, and diabetes should be explored further. Finally, the development of new methods for the synthesis of this compound 1 and its analogs should be investigated to improve the yield and purity of the final product.

Scientific Research Applications

Compound 1 has been extensively studied for its biological activities. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 has been reported to possess anti-inflammatory, anti-oxidant, and anti-diabetic activities. These biological activities make this compound 1 a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and diabetes.

Properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-23-14-9-5-6-11(16(14)24-2)10-15-17(21)20(18(22)25-15)13-8-4-3-7-12(13)19/h3-10H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTDHJFRCRWERT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
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3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

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